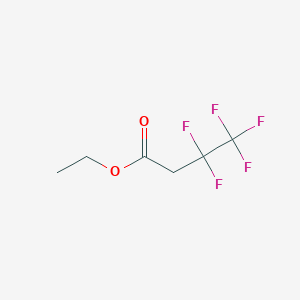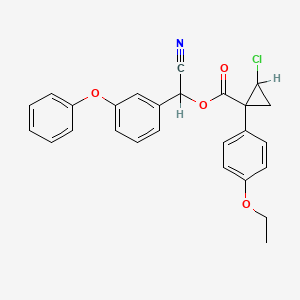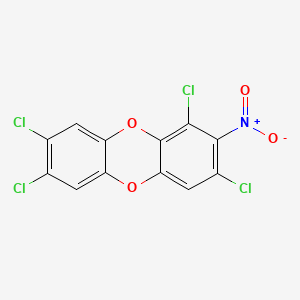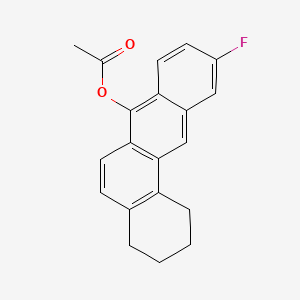![molecular formula C12H18O3 B14336106 4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate CAS No. 105601-56-7](/img/structure/B14336106.png)
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate is a chemical compound with a unique bicyclic structure. It is characterized by the presence of a methyl group, a ketone group, and an acetate ester. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.3.1]nonane core, which can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles. Subsequent functionalization steps introduce the methyl and ketone groups, followed by esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate involves its interaction with various molecular targets. The ketone and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: The parent structure without the methyl, ketone, and acetate groups.
9-Oxabicyclo[3.3.1]nonane: A similar structure with an oxygen atom in the ring.
Bicyclo[3.3.1]nonan-2-one: A similar compound with a ketone group but without the acetate ester.
Uniqueness
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate is unique due to the combination of its bicyclic structure with the methyl, ketone, and acetate functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
| 105601-56-7 | |
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(4-methyl-9-oxo-2-bicyclo[3.3.1]nonanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7-6-11(15-8(2)13)10-5-3-4-9(7)12(10)14/h7,9-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
OVLONENUJOPMAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2CCCC1C2=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)


![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)


